molecular formula C27H43N5O6S B14422733 fMLPL CAS No. 81213-55-0

fMLPL

Cat. No.: B14422733
CAS No.: 81213-55-0
M. Wt: 565.7 g/mol
InChI Key: ZKIYNMGMEVRJAH-MLCQCVOFSA-N
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Description

Formyl-methionine-leucine-phenylalanine-lysine (fMLPL) is a synthetic peptide that mimics the structure of naturally occurring formyl peptides. These peptides are known for their role in the immune system, particularly in the chemotaxis of neutrophils, which are a type of white blood cell. Formyl peptides are released by bacteria and serve as signals to attract immune cells to sites of infection.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of formyl-methionine-leucine-phenylalanine-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and coupled to the resin-bound peptide.

    Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for further coupling.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of formyl-methionine-leucine-phenylalanine-lysine follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Chemical Reactions Analysis

Types of Reactions

Formyl-methionine-leucine-phenylalanine-lysine can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid can be used for oxidation reactions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Site-directed mutagenesis involves the use of specific primers and DNA polymerase in a polymerase chain reaction (PCR) setup.

Major Products

The major products of these reactions include oxidized or reduced forms of the peptide, as well as peptides with substituted amino acids, which can alter their biological activity.

Scientific Research Applications

Formyl-methionine-leucine-phenylalanine-lysine has a wide range of applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Serves as a chemoattractant in studies of neutrophil chemotaxis and immune response.

    Medicine: Investigated for its potential role in modulating immune responses and as a therapeutic agent in inflammatory diseases.

    Industry: Utilized in the development of diagnostic assays and as a standard in peptide analysis.

Mechanism of Action

Formyl-methionine-leucine-phenylalanine-lysine exerts its effects by binding to formyl peptide receptors (FPRs) on the surface of neutrophils. This binding activates G protein-coupled receptor (GPCR) signaling pathways, leading to the activation of intracellular signaling cascades. These cascades result in the reorganization of the cytoskeleton, chemotaxis, and the production of reactive oxygen species (ROS), which are crucial for the immune response to bacterial infections .

Comparison with Similar Compounds

Formyl-methionine-leucine-phenylalanine-lysine can be compared to other formyl peptides, such as:

    Formyl-methionine-leucine-phenylalanine (fMLP): A shorter peptide with similar chemotactic properties.

    Formyl-methionine-leucine-phenylalanine-tyrosine (fMLPY): Another variant with a different amino acid sequence.

Uniqueness

Formyl-methionine-leucine-phenylalanine-lysine is unique due to its specific amino acid sequence, which may confer distinct binding affinities and biological activities compared to other formyl peptides. Its longer chain length and the presence of lysine may also influence its stability and interaction with receptors.

Properties

CAS No.

81213-55-0

Molecular Formula

C27H43N5O6S

Molecular Weight

565.7 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid

InChI

InChI=1S/C27H43N5O6S/c1-18(2)15-22(31-25(35)21(30-17-33)12-14-39-3)26(36)32-23(16-19-9-5-4-6-10-19)24(34)29-13-8-7-11-20(28)27(37)38/h4-6,9-10,17-18,20-23H,7-8,11-16,28H2,1-3H3,(H,29,34)(H,30,33)(H,31,35)(H,32,36)(H,37,38)/t20-,21-,22-,23-/m0/s1

InChI Key

ZKIYNMGMEVRJAH-MLCQCVOFSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCCC[C@@H](C(=O)O)N)NC(=O)[C@H](CCSC)NC=O

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCCCCC(C(=O)O)N)NC(=O)C(CCSC)NC=O

Origin of Product

United States

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